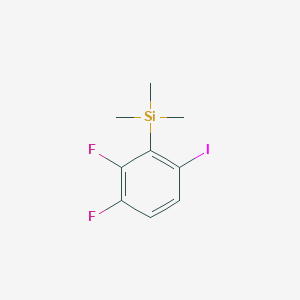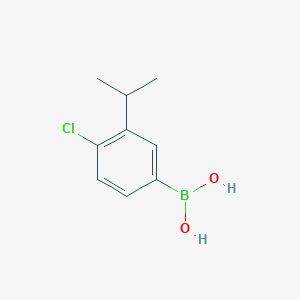
4-Chloro-3-isopropylbenzeneboronic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-isopropylbenzeneboronic acid is a chemical compound with the CAS Number: 2121511-26-8 . It has a molecular weight of 198.46 . The IUPAC name for this compound is (4-chloro-3-isopropylphenyl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-isopropylbenzeneboronic acid is 1S/C9H12BClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-3-isopropylbenzeneboronic acid is a solid at room temperature . It has a molecular weight of 198.46 . The compound should be stored at a temperature between 2-8°C .Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers for bond formation .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Chloro-3-isopropylbenzeneboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of organic synthesis, the compound plays a crucial role in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling . This reaction is a key step in many synthetic pathways, leading to the production of a wide range of organic compounds .
Result of Action
The primary result of the action of 4-Chloro-3-isopropylbenzeneboronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The efficacy and stability of 4-Chloro-3-isopropylbenzeneboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The choice of these reagents, along with the reaction temperature and solvent, can significantly impact the efficiency of the reaction . Furthermore, the compound should be stored at a low temperature (2-8°C) to maintain its stability .
Propiedades
IUPAC Name |
(4-chloro-3-propan-2-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMHPJGRFWVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

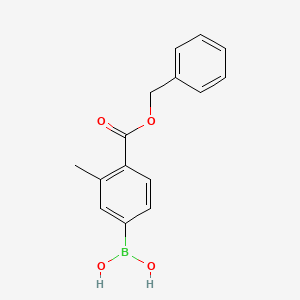
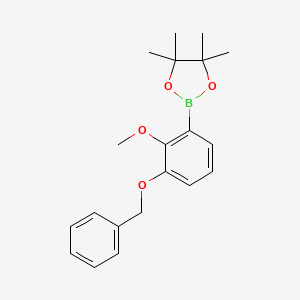






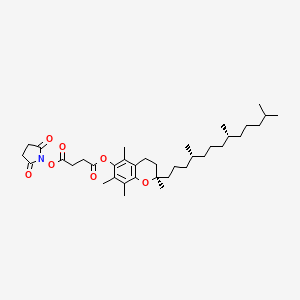

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)

